molecular formula C23H31NO2 B1676765 Motretinide CAS No. 56281-36-8

Motretinide

Cat. No.: B1676765
CAS No.: 56281-36-8
M. Wt: 353.5 g/mol
InChI Key: IYIYMCASGKQOCZ-DJRRULDNSA-N
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Preparation Methods

Motretinide is synthesized through a series of chemical reactions involving the ethylamide of tretinoin . The synthetic route typically involves the following steps:

    Starting Material: The synthesis begins with tretinoin.

    Ethylamide Formation: Tretinoin is reacted with ethylamine to form the ethylamide derivative.

    Purification: The product is purified through recrystallization or chromatography to obtain this compound in its pure form.

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Motretinide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Motretinide has several scientific research applications:

Mechanism of Action

Motretinide exerts its effects by activating retinoic acid receptor alpha (RAR-α) . This activation leads to changes in gene expression that regulate cellular differentiation and proliferation. The molecular targets and pathways involved include the retinoic acid receptors and the downstream signaling pathways that control skin cell turnover and inflammation.

Comparison with Similar Compounds

Motretinide is compared with other retinoids such as:

This compound’s uniqueness lies in its specific activation of retinoic acid receptor alpha (RAR-α) and its reduced irritative potential, making it suitable for topical applications in acne treatment.

Properties

CAS No.

56281-36-8

Molecular Formula

C23H31NO2

Molecular Weight

353.5 g/mol

IUPAC Name

(2E,4E,6E,8E)-N-ethyl-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenamide

InChI

InChI=1S/C23H31NO2/c1-8-24-23(25)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(26-7)20(6)19(21)5/h9-15H,8H2,1-7H3,(H,24,25)/b11-9+,13-12+,16-10+,17-14+

InChI Key

IYIYMCASGKQOCZ-DJRRULDNSA-N

SMILES

CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C

Isomeric SMILES

CCNC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(C(=C(C=C1C)OC)C)C

Canonical SMILES

CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C

Appearance

Solid powder

Key on ui other cas no.

56281-36-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

motretinide
Ro 11-1430
Ro 11-1430, (all-E)-isomer
Tasmaderm
TMMP ethyl ester
TMMP-ERA
trimethylmethoxyphenyl-N-ethyl retinamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

9-(4-methoxy-2,3,6-trimethyl-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraen-1-oic acid chloride and diethylamine are converted to
Name
9-(4-methoxy-2,3,6-trimethyl-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraen-1-oic acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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